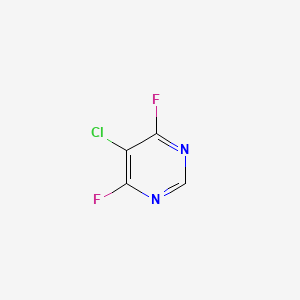

5-chloro-4,6-difluoroPyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

25096-66-6 |

|---|---|

Molecular Formula |

C4HClF2N2 |

Molecular Weight |

150.51 g/mol |

IUPAC Name |

5-chloro-4,6-difluoropyrimidine |

InChI |

InChI=1S/C4HClF2N2/c5-2-3(6)8-1-9-4(2)7/h1H |

InChI Key |

DQNOKARDYNQFLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(C(=N1)F)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 4,6 Difluoropyrimidine and Analogues

Precursor Synthesis Routes to Halogenated Pyrimidine (B1678525) Intermediates

The construction of the target molecule and its analogues relies heavily on the strategic synthesis of key halogenated pyrimidine intermediates. These intermediates are typically prepared from readily available starting materials through various synthetic transformations.

Approaches from Dihydroxypyrimidines

A prevalent strategy for synthesizing halogenated pyrimidines involves the use of dihydroxypyrimidine derivatives as starting materials. The hydroxyl groups in these precursors can be readily converted to chloro groups, which can then be retained or further substituted.

The process for preparing 4,6-dihydroxypyrimidine (B14393) itself often starts from malonates. In one method, a malonate is reacted with formamide (B127407) and an alkali metal alkoxide at elevated temperatures. google.com This approach offers good yields and utilizes commercially available starting materials. google.com Another route involves the reaction of formamide, an alkoxide like sodium methoxide, and a malonate such as dimethyl malonate in a suitable solvent. google.com

Once the dihydroxypyrimidine scaffold is obtained, it serves as a precursor for dichlorinated analogues. For instance, 4,6-dihydroxy-5-fluoropyrimidine is a key starting material for producing 4,6-dichloro-5-fluoropyrimidine (B1312760), a close analogue of the target compound. google.com The conversion is typically achieved by reacting the dihydroxy compound with a chlorinating agent like phosphorus oxychloride. google.comgoogle.com This reaction is a fundamental step in building more complex halogenated pyrimidines. The process may involve heating the dihydroxypyrimidine with phosphorus oxychloride, sometimes in the presence of a base such as N,N-dimethylaniline, to facilitate the reaction. google.comgoogle.com

Utilization of Tetrafluoropyrimidine as a Starting Material

While less common, pathways involving highly fluorinated precursors like tetrafluoropyrimidine can be envisioned for the synthesis of chloro-difluoropyrimidines. The general principle involves the selective substitution of one or more fluorine atoms with other groups. The high electronegativity of the fluorine atoms makes the pyrimidine ring susceptible to nucleophilic attack, allowing for the replacement of fluorine with other nucleophiles. The positions most susceptible to attack are typically C4 and C6, followed by C2. This differential reactivity can be exploited to achieve selective substitution.

Synthetic Pathways from Related Halogenated Pyrimidines

Synthesizing 5-chloro-4,6-difluoropyrimidine analogues can also be achieved by starting with a more complex halogenated pyrimidine and selectively modifying it. 5-Chloro-2,4,6-trifluoropyrimidine (B1583448) is a versatile starting material for this purpose. sigmaaldrich.com The fluorine atoms at the 2, 4, and 6 positions exhibit different reactivities towards nucleophilic substitution. Typically, the fluorine at the 4-position is the most reactive, followed by the one at the 6-position, and then the 2-position.

This reactivity hierarchy allows for the selective synthesis of various derivatives. For example, reacting 5-chloro-2,4,6-trifluoropyrimidine with ammonia (B1221849) can yield a mixture of 5-chloro-2,6-difluoropyrimidin-4-amine (B1291646) and 5-chloro-4,6-difluoropyrimidin-2-amine, with the former being the major product. sigmaaldrich.com This demonstrates that a nucleophile preferentially attacks the C4 position. Similarly, treatment with diethylamine can lead to the formation of 5-chloro-N,N-diethyl-2,6-difluoropyrimidin-4-amine. sigmaaldrich.com By carefully choosing the nucleophile and reaction conditions, specific fluorine atoms can be replaced, providing a route to a variety of substituted difluoropyrimidine analogues.

Targeted Introduction of Halogen Substituents

The precise placement of chlorine and fluorine atoms on the pyrimidine ring is critical for the compound's final properties and reactivity. This is accomplished through specific chlorination and fluorination reactions.

Chlorination Procedures

The conversion of hydroxyl groups on a pyrimidine ring to chloro groups is a fundamental and widely used transformation in the synthesis of these intermediates. Phosphorus oxychloride (POCl₃) is the most common reagent for this purpose. nih.govresearchgate.net The reaction typically involves heating the hydroxy-containing substrate in excess POCl₃, often to reflux, and frequently in the presence of an organic base like pyridine or N,N-dimethylaniline to act as a catalyst and acid scavenger. google.comnih.gov

This method has been established for over a century and is applied in both small-scale laboratory syntheses and large-scale industrial preparations. nih.govresearchgate.net For example, the synthesis of 4,6-dichloropyrimidine (B16783) from 4,6-dihydroxypyrimidine is effectively carried out using POCl₃ with a trialkylamine as a catalyst. justia.com Similarly, 2-amino-4,6-dihydroxypyrimidine can be converted to 2-amino-4,6-dichloropyrimidine by reacting it with POCl₃ in the presence of an acid-removing agent like N,N-dimethylaniline, often without the need for a solvent. google.com

Recent advancements have focused on making this process more efficient and environmentally friendly by reducing the amount of excess POCl₃ required, particularly for large-scale production. researchgate.net Solvent-free conditions using equimolar amounts of POCl₃ in a sealed reactor have proven effective for a variety of hydroxylated nitrogen-containing heterocycles. nih.gov

Alternative chlorinating agents include phosgene (B1210022), which can be used to convert 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine in the presence of a suitable base or catalyst. google.comjustia.com In some cases, a mixture of phosphorus oxychloride and phosphorus pentachloride is employed. googleapis.com

| Starting Material | Chlorinating Agent(s) | Base/Catalyst | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4,6-Dihydroxypyrimidine | POCl₃ | Trialkylamine | Heating to reflux | 4,6-Dichloropyrimidine | justia.com |

| 2-Amino-4,6-dihydroxypyrimidine | POCl₃ | N,N-dimethylaniline | 40°C to 90°C, solvent-free | 2-Amino-4,6-dichloropyrimidine | google.com |

| 4,6-Dihydroxy-5-fluoropyrimidine | POCl₃ | N/A | Reflux, followed by addition of PCl₃ and Cl₂ | 4,6-Dichloro-5-fluoropyrimidine | google.com |

| 4,6-Dihydroxypyrimidine | Phosgene | Quaternary ammonium salt | Heating in a solvent | 4,6-Dichloropyrimidine | google.com |

| Uracil-5-carboxylic acid | POCl₃, PCl₅ | N/A | Reaction in POCl₃ medium | 2,4-Dichloropyrimidine-5-carboxylic acid chloride | googleapis.com |

Fluorination Methodologies

The introduction of fluorine atoms onto the pyrimidine ring can be accomplished through several methods, with the choice depending on the substrate and the desired position of fluorination.

One of the most common methods is nucleophilic aromatic substitution, often referred to as the Halex (halogen exchange) reaction. This involves treating a chlorinated pyrimidine precursor with a source of fluoride (B91410) ions, such as potassium fluoride (KF) or cesium fluoride (CsF). The reaction is typically carried out in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane at elevated temperatures. The chlorine atoms on the electron-deficient pyrimidine ring are displaced by fluoride ions. For example, polychlorinated pyridines can be converted to their corresponding fluorinated analogues using this method. googleapis.com

Another approach is electrophilic fluorination, which involves reacting the pyrimidine ring with a reagent that delivers an electrophilic fluorine species ("F⁺"). This method is particularly useful for introducing fluorine onto an electron-rich position of the ring. A notable electrophilic fluorinating agent is SelectFluor™ (F-TEDA-BF₄), which has been successfully used in the synthesis of 5-fluorouracil (B62378) (5-FU). nih.gov This reagent is often preferred over other electrophilic fluorine sources due to its ease of handling and effectiveness. nih.gov

Direct C-H fluorination has also emerged as a powerful tool. Reagents like silver(II) fluoride (AgF₂) have been developed for the site-selective conversion of C-H bonds adjacent to nitrogen atoms in heterocycles like pyridines and diazines to C-F bonds. orgsyn.org This method offers the advantage of installing fluorine atoms directly without the need for a pre-installed leaving group.

Optimization of Reaction Conditions for Selective Synthesis

Solvent Effects on Reaction Yield and Selectivity

The solvent medium can profoundly influence the outcome of synthetic reactions by affecting reactant solubility, reaction rates, and the stability of intermediates and transition states. In the synthesis of pyrimidine analogues, the selection of an appropriate solvent is crucial for achieving high yields and selectivity.

Research into the synthesis of related heterocyclic compounds has shown that solvent choice can be a determining factor in product formation. For instance, in certain palladium-catalyzed reactions for preparing pyrimidine derivatives, solvents like N,N-dimethylformamide (DMF) have been identified as optimal. researchgate.net Conversely, the use of solvents such as acetonitrile (CH3CN) or tetrahydrofuran (THF) has been observed to significantly decrease the yield of desired products, a phenomenon attributed to the poor solubility of the starting materials in these media. researchgate.net

Table 1: Effect of Solvent on Reaction Yield

| Solvent | Relative Yield | Probable Cause for Yield Variation |

|---|---|---|

| N,N-Dimethylformamide (DMF) | High | Good solubility of substrates. researchgate.net |

| Acetonitrile (CH3CN) | Low | Poor solubility of substrates. researchgate.net |

| Tetrahydrofuran (THF) | Low | Poor solubility of substrates. researchgate.net |

| Acetone | Enhanced Selectivity | Increased difference in reaction barriers for isomers. mdpi.com |

Catalyst Influence in Synthetic Protocols (e.g., Palladium catalysts in cross-coupling)

Catalysts are fundamental in modern organic synthesis, particularly for creating carbon-carbon and carbon-heteroatom bonds necessary for constructing complex molecules like pyrimidine analogues. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. researchgate.net The choice of the palladium catalyst, including its ligands and oxidation state, is pivotal for controlling selectivity.

In the synthesis of aza-chromone derivatives, a type of pyrimidine analogue, the catalyst dichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2) was found to be optimal under specific conditions. researchgate.net The nature of the ligand attached to the palladium center can dramatically alter the reaction's outcome. For example, the use of a very sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov This demonstrates that selectivity can be ligand-controlled.

Interestingly, high selectivity can also be achieved under ligand-free conditions in some systems. These "Jeffery" conditions have been found to enhance C4-selectivity in Suzuki couplings by an order of magnitude and have enabled unprecedented C5-selective cross-couplings of 2,5-dichloropyrimidine. nih.gov The active catalytic species in such reactions is a subject of ongoing research, with palladium nanoparticles (Pd NPs) often implicated as playing a role, sometimes in concert with other palladium species forming a "cocktail of catalysts". researchgate.net

Copper has also been used as a co-mediator in palladium-catalyzed reactions to synthesize 6-unsubstituted 2-aryl-dihydropyrimidines, expanding the diversity of accessible pyrimidine-based molecules. rsc.org

Table 2: Influence of Palladium Catalysts on Selectivity

| Catalyst/System | Substrate Example | Selective Outcome |

|---|---|---|

| PdCl2(PPh3)2 | 3-iodo-4-(1H)-pyridones | Selective preparation of 6-aza-chromones. researchgate.net |

| Pd/IPr (NHC Ligand) | 2,4-dichloropyridines | C4-selective cross-coupling. nih.gov |

| Ligand-free PdCl2 | 2,4-dichloropyridines | Excellent C4-selectivity. nih.gov |

| Ligand-free PdCl2 | 2,5-dichloropyrimidine | Unprecedented C5-selectivity. nih.gov |

Temperature and Pressure Considerations in Pyrimidine Synthesis

Temperature and pressure are fundamental thermodynamic parameters that directly influence reaction kinetics and equilibrium, thereby affecting product distribution and yield. The synthesis of pyrimidines often requires precise control over these conditions to achieve the desired outcome.

In the preparation of 4,6-dichloro-5-fluoropyrimidine, a close analogue, the reaction temperature is generally maintained in a range from 50°C up to the reflux temperature of the solvent mixture. google.com Specifically, certain steps are carried out under atmospheric pressure at temperatures between 60°C and reflux, while other steps may employ superatmospheric pressure (1.5 to 3 bar) at temperatures ranging from 80°C to 110°C. google.com For the synthesis of 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine, a broader temperature range of 20°C to 140°C has been reported, with a more specific range of 60°C to 90°C being particularly common. google.com

Systematic studies on other aromatic systems have shown that the degree of substitution can be effectively tuned by controlling both the reagent excess and the reaction temperature. mdpi.com For instance, milder conditions might favor mono-substitution, whereas harsher thermal conditions (e.g., 200°C) can lead to higher degrees of substitution. mdpi.com The pressure is often not a critical parameter and can range from 0.1 to 50 bar, but is preferably conducted between 0.5 and 5 bar for certain processes. google.com These findings underscore the importance of temperature and pressure as key variables that must be optimized to control selectivity in the synthesis of substituted pyrimidines.

Table 3: Temperature and Pressure Parameters in Pyrimidine Synthesis

| Compound Synthesized | Temperature Range | Pressure Conditions |

|---|---|---|

| 4,6-dichloro-5-fluoropyrimidine | 50°C to reflux | Atmospheric to 4 bar. google.com |

| 4,6-dichloro-5-fluoropyrimidine (specific step) | 80°C to 110°C | 1.5 to 3 bar (superatmospheric). google.com |

| 4,6-dichloropyrimidine | 20°C to 140°C (60-90°C preferred) | Not specified, likely atmospheric. google.com |

Reactivity and Mechanistic Investigations of 5 Chloro 4,6 Difluoropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine (B1678525) chemistry, enabling the introduction of a wide array of functional groups. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of halogen substituents, facilitates the attack of nucleophiles.

Regioselectivity in Halogen Displacement Reactions

In 5-chloro-4,6-difluoropyrimidine, the three halogen atoms present distinct electronic environments, leading to preferential substitution at specific positions. Generally, in polyhalogenated pyrimidines, the order of reactivity for SNAr reactions is C4(6) > C2 >> C5. acs.org This is attributed to the greater activation by the two ring nitrogen atoms at the C4 and C6 positions.

In the case of the analogous 5-chloro-2,4,6-trifluoropyrimidine (B1583448), reactions with amine nucleophiles have shown that substitution occurs preferentially at the C4 (or C6) position over the C2 position. nih.govstackexchange.com This suggests that a similar regioselectivity would be observed for this compound, with nucleophilic attack favoring the displacement of a fluorine atom at the 4 or 6 position.

The regioselectivity of SNAr reactions on substituted pyrimidines is a delicate balance of electronic and steric effects. Electronically, the fluorine atoms in this compound are expected to be more readily displaced than the chlorine atom due to the superior ability of fluorine to stabilize the partial negative charge in the transition state (the "element effect" in activated aryl systems).

However, the chlorine atom at the C5 position exerts a significant steric influence on the adjacent C4 and C6 positions. This steric hindrance can direct incoming nucleophiles to the less sterically encumbered position. nih.gov For instance, in reactions of 5-chloro-2,4,6-trifluoropyrimidine with increasingly bulky amine nucleophiles, a higher proportion of substitution at the C2 position is observed, reflecting the steric hindrance at the C4/C6 positions by the C5-chloro group. nih.gov It is also noteworthy that the electronegative chlorine atom at C5 can electronically activate the ortho positions (C4 and C6) towards nucleophilic attack, which can partially counteract the steric hindrance. nih.gov

While not directly applicable to the parent this compound, it is a well-established principle in pyrimidine chemistry that neighboring functional groups can direct the regioselectivity of SNAr reactions. For instance, in 2-MeSO₂-4-chloropyrimidine, the reaction with alkoxides occurs selectively at the C2 position due to the formation of a hydrogen bond between the alkoxide and the acidic proton of the methanesulfonyl group, which directs the nucleophile to the adjacent C2 position. wuxiapptec.com This principle could be relevant in derivatives of this compound where a suitable directing group is present.

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The reaction of this compound with a variety of nucleophiles is anticipated to proceed with displacement of one of the fluorine atoms. Based on studies with 5-chloro-2,4,6-trifluoropyrimidine, amines react to give a mixture of 4-amino and 2-amino substituted products, with the former being the major product. nih.govstackexchange.com The ratio of these isomers is influenced by the steric bulk of the amine nucleophile.

| Amine Nucleophile | Ratio of 4-substituted to 2-substituted Product (in 5-chloro-2,4,6-trifluoropyrimidine) | Reference |

|---|---|---|

| Ammonia (B1221849) | 9:1 | nih.gov |

| Methylamine | 4:1 | nih.gov |

| Dimethylamine | 4:1 | nih.gov |

| Pyrrolidine | 2:1 | nih.gov |

Kinetic Studies of SNAr Processes

Specific kinetic studies on the SNAr reactions of this compound are not prevalent in the reviewed literature. However, general principles from studies on other activated aromatic systems can be applied. Kinetic investigations on the reactions of biothiols with 1-chloro- and 1-fluoro-2,4-dinitrobenzene (B121222) have been used to elucidate reaction mechanisms, suggesting concerted or borderline stepwise pathways. researchgate.net Recent research using kinetic isotope effects has provided evidence that many SNAr reactions, particularly those on heteroaromatic systems with good leaving groups like chloride, may proceed through a concerted mechanism rather than the traditionally accepted two-step addition-elimination sequence via a Meisenheimer complex. nih.gov

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are not documented in the searched literature, the reactivity of other chloro- and fluoropyrimidines in such reactions provides a basis for predicting its potential behavior. acs.orgnih.govnih.govmdpi.com

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl > F. Therefore, in this compound, the chloro substituent would be the most likely site for oxidative addition to a palladium(0) catalyst in reactions like Suzuki-Miyaura, Sonogashira, or Stille couplings. acs.org The C-F bonds are generally much less reactive in these transformations.

In Suzuki-Miyaura couplings of dichloropyrimidines, a preference for reaction at the C4 position has been observed. acs.org Similarly, Stille couplings also show a strong preference for the C4 position. acs.orgwuxiapptec.com In contrast, Sonogashira couplings have been reported to show little difference in reactivity between the C2 and C4 positions of halopyrimidines. acs.org

Suzuki–Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely utilized method for forming carbon-carbon bonds, and it has been successfully applied to this compound and its derivatives. wikipedia.orgorganic-chemistry.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with a halide. wikipedia.org

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the catalytic system, which includes the palladium source and, crucially, the supporting ligand. wikipedia.orgorganic-chemistry.org The general mechanism involves an oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

For challenging substrates like chloro-heteroarenes, the selection of the ligand is critical. Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step, which can be sluggish with less reactive chloro-substituents. wikipedia.orglibretexts.org Ligands such as dialkylbiphenylphosphines have demonstrated high activity in the coupling of challenging heterocyclic substrates. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as effective ligands, offering increased electron density at the metal center and greater stability compared to some phosphine ligands. wikipedia.org

In some cases, ligand-free conditions have been shown to be effective, particularly in enhancing selectivity in dihalogenated systems. nih.gov The choice of base is also a critical parameter, with common options including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., KOH). yonedalabs.com The base participates in the transmetalation step of the catalytic cycle. libretexts.org

A study on the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) found that 5 mol % of Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane (B91453) provided good yields. semanticscholar.orgmdpi.com This highlights that even commercially available, standard palladium catalysts can be effective under optimized conditions. semanticscholar.org

The substrate scope of the Suzuki-Miyaura coupling with substituted pyrimidines is broad, accommodating a variety of aryl and heteroaryl boronic acids. researchgate.netnih.gov Research has shown that both electron-donating and electron-withdrawing groups on the boronic acid partner are generally well-tolerated. researchgate.net For instance, in the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, electron-rich boronic acids led to good product yields. semanticscholar.orgmdpi.com

However, the efficiency of the coupling can be influenced by the electronic nature of the substituents on both coupling partners. Highly electron-withdrawing groups on the boronic acid can sometimes lead to lower yields or the formation of side products. mdpi.com The stability of the organoboron reagent is also a key factor; potassium heteroaryltrifluoroborates have been shown to be stable and effective nucleophilic partners in these reactions. nih.gov

The reaction conditions can be optimized to achieve high yields. For example, studies on related dichloropyridines and dichloropyrimidines have demonstrated that careful selection of the catalyst, ligand, and reaction temperature can lead to highly selective and efficient cross-coupling at specific positions. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with a Substituted Dichloropyrimidine

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-(biphenyl-4-yl)-4,6-dichloropyrimidine | 75 |

| 2 | 4-Methoxyphenylboronic acid | 4,6-dichloro-5-(4'-methoxybiphenyl-4-yl)pyrimidine | 85 |

| 3 | 4-Fluorophenylboronic acid | 4,6-dichloro-5-(4'-fluorobiphenyl-4-yl)pyrimidine | 78 |

| 4 | 3,4-Dimethoxyphenylboronic acid | 4,6-dichloro-5-(3',4'-dimethoxybiphenyl-4-yl)pyrimidine | 82 |

This table is a representative example based on findings for a similar dichloropyrimidine system and is for illustrative purposes.

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound and its analogs are substrates for other palladium-catalyzed coupling reactions. These transformations are essential for introducing diverse functional groups onto the pyrimidine ring. researchgate.net These reactions often share mechanistic similarities with the Suzuki coupling, involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. researchgate.net

Examples of other relevant palladium-catalyzed reactions include:

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a powerful tool for the synthesis of alkynyl-substituted pyrimidines.

Heck Coupling: This reaction couples an unsaturated halide with an alkene to form a substituted alkene. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a key method for synthesizing amino-substituted pyrimidines, which are important in medicinal chemistry. nih.gov

Stille Coupling: This reaction utilizes organotin reagents to couple with organic halides. libretexts.orgrsc.org

The choice of palladium catalyst and ligand is crucial for the success of these reactions, with systems often tailored to the specific coupling partners and desired product. researchgate.net

Intramolecular Cyclization Pathways

Derivatives of this compound can be designed to undergo intramolecular cyclization, leading to the formation of fused heterocyclic systems. These reactions are of significant interest as they provide access to complex molecular architectures from relatively simple starting materials.

Intramolecular cyclization reactions involving a substituted pyrimidine core can lead to the formation of various fused ring systems, such as pyrimido[4,5-d]pyrimidines. rsc.org For instance, a pyrimidine bearing a suitably positioned nucleophile and an electrophilic site can undergo ring closure. The substituents on the pyrimidine ring play a critical role in activating the molecule for such transformations.

A general strategy involves introducing a side chain onto the pyrimidine ring that contains a nucleophilic group. This nucleophile can then attack one of the carbon atoms of the pyrimidine ring, displacing a halide and forming a new ring. The specific nature of the fused system depends on the length and composition of the tethered side chain and the position of the nucleophilic attack.

The pyrimidine core plays a central role in these intramolecular cyclization reactions. nih.gov The two nitrogen atoms in the ring are electron-withdrawing, which influences the reactivity of the carbon atoms. The halogen substituents further activate the ring towards nucleophilic attack.

In the context of this compound, the carbon atoms at positions 4 and 6 are highly electrophilic due to the attached fluorine atoms. This makes them susceptible to attack by both external and internal nucleophiles. The chlorine atom at the 5-position also influences the electronic properties of the ring and can serve as a leaving group in certain cyclization pathways. The interplay of these electronic effects governs the regioselectivity and feasibility of the ring closure.

Furthermore, the pyrimidine ring can participate in tautomeric equilibria, particularly when substituted with amino groups. nih.gov This tautomerism can influence the nucleophilicity and reactivity of the substituents, thereby affecting the course of the intramolecular cyclization. nih.gov

Electrophilic Aromatic Substitution Reactivity

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency deactivates the ring towards electrophilic attack, making electrophilic aromatic substitution (SEAr) reactions challenging compared to benzene (B151609) and other electron-rich aromatic systems. researchgate.netresearchgate.netyoutube.com The presence of additional electron-withdrawing halogen substituents, such as the chloro and fluoro groups in this compound, further exacerbates this deactivation.

Electrophilic substitution on the pyrimidine ring, when it does occur, generally takes place at the C-5 position, which is the least electron-deficient carbon atom. researchgate.net However, in this compound, the C-5 position is already substituted with a chlorine atom. Therefore, any electrophilic attack would have to occur at a different position or involve displacement of an existing substituent, which is energetically unfavorable.

For an electrophilic substitution to proceed on such a deactivated ring, the presence of strong activating groups, such as amino or hydroxyl groups, is typically required to restore electron density to the ring. researchgate.net As this compound lacks any such activating groups, it is expected to be highly unreactive towards common electrophilic aromatic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions under standard conditions.

While no direct experimental data for electrophilic substitution on this compound is readily available, studies on related pyrimidines can provide insight. For instance, the nitration of 2,4-diamino-6-chloropyrimidine requires a large excess of concentrated sulfuric acid with fuming nitric acid to proceed, highlighting the harsh conditions needed to effect electrophilic substitution on a deactivated pyrimidine ring even with the presence of activating amino groups. nih.gov

Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Outcome | Rationale |

| Nitration | HNO₃/H₂SO₄ | No reaction or decomposition | Highly deactivated ring due to two nitrogen atoms and three halogen substituents. |

| Halogenation | X₂/FeX₃ | No reaction | Severe deactivation of the pyrimidine ring. |

| Sulfonation | Fuming H₂SO₄ | No reaction | Extreme conditions would likely lead to decomposition rather than substitution. |

| Friedel-Crafts Alkylation/Acylation | R-X/AlCl₃ or RCO-X/AlCl₃ | No reaction | The Lewis acid catalyst would preferentially coordinate with the nitrogen lone pairs, further deactivating the ring. |

Radical Reactions Involving Halogenated Pyrimidines

Halogenated pyrimidines are known to participate in radical reactions, often initiated by radiation or chemical radical initiators. These reactions are of significant interest, particularly in the context of medicinal chemistry and materials science.

The C-Cl bond in this compound is weaker than the C-F bonds and is the most likely site for initial radical reactions involving halogen abstraction. Homolytic cleavage of the C-Cl bond would generate a pyrimidyl radical. The fate of this radical would depend on the reaction conditions and the presence of other reactive species.

One important area where radical reactions of halogenated pyrimidines have been studied is in the field of radiosensitizers for cancer therapy. Halogenated pyrimidines can be incorporated into the DNA of tumor cells, and upon exposure to ionizing radiation, they can undergo radical-mediated processes that lead to enhanced DNA damage. researchgate.net While specific studies on this compound in this context are not available, the general mechanism involves the formation of radical anions and subsequent decomposition. nih.gov

Free radical substitution reactions on alkanes are well-established, proceeding via initiation, propagation, and termination steps. science-revision.co.uksavemyexams.com A similar chain mechanism could be envisaged for the reaction of this compound with a source of radicals. For example, a radical initiator could abstract the chlorine atom, generating a pyrimidyl radical. This radical could then react with another molecule, propagating the chain.

The photochemical behavior of halogenated pyrimidines can also lead to radical intermediates. nih.gov UV irradiation can induce homolytic cleavage of the carbon-halogen bond, leading to the formation of radicals that can participate in subsequent reactions.

Table 2: Predicted Radical Reactions Involving this compound

| Reaction Type | Initiator/Conditions | Predicted Major Product(s) | Mechanistic Pathway |

| Radical Reduction | Bu₃SnH, AIBN | 4,6-Difluoropyrimidine | Abstraction of the chlorine atom by the tributyltin radical to form a pyrimidyl radical, followed by hydrogen abstraction from Bu₃SnH. |

| Radical Addition to Alkenes | Radical Initiator, Alkene | Adduct of the pyrimidyl radical to the alkene | Formation of the 5-pyrimidyl radical followed by addition across the double bond of the alkene. |

| Photochemical Halogenation | X₂, UV light | Further halogenation at other positions (if possible) or decomposition | Homolytic cleavage of the halogen molecule to generate halogen radicals, which could potentially abstract a fluorine atom or lead to decomposition. |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for probing the atomic-level structure of a molecule in solution. For 5-chloro-4,6-difluoropyrimidine, a combination of 1H, 13C, and 19F NMR experiments would be required to piece together its molecular framework.

The 1H NMR spectrum of this compound is expected to be relatively simple, featuring a single resonance corresponding to the proton at the C2 position of the pyrimidine (B1678525) ring. The chemical shift of this proton would be influenced by the electronegative nitrogen atoms in the ring and the adjacent halogen substituents. Furthermore, coupling to the fluorine atoms at positions 4 and 6 would likely result in a characteristic triplet or a more complex multiplet, providing valuable information about the through-bond connectivity.

Table 1: Predicted 1H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2 | 8.0 - 9.0 | t or m | JH-F = 1-5 |

Note: This is a predicted data table based on known chemical shift ranges for similar compounds. Actual experimental data is required for confirmation.

The 13C NMR spectrum would provide a count of the unique carbon environments in the molecule. For this compound, three distinct signals would be anticipated for the pyrimidine ring carbons (C2, C4/C6, and C5). The chemical shifts of these carbons would be significantly impacted by the attached halogens. The carbons bonded to fluorine (C4 and C6) would exhibit large one-bond carbon-fluorine coupling constants (1JC-F), a key diagnostic feature. The carbon bearing the chlorine atom (C5) and the protonated carbon (C2) would also show characteristic chemical shifts and potentially smaller long-range couplings to fluorine.

Table 2: Predicted 13C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C2 | 140 - 155 | t | 3JC-F = 2-10 |

| C4/C6 | 155 - 170 | d | 1JC-F = 200-300 |

| C5 | 110 - 125 | t | 2JC-F = 15-30 |

Note: This is a predicted data table based on known chemical shift ranges and coupling constants for similar compounds. Actual experimental data is required for confirmation.

19F NMR is a highly sensitive technique crucial for the analysis of organofluorine compounds. In the case of this compound, a single resonance would be expected for the two equivalent fluorine atoms at the C4 and C6 positions. The chemical shift of this signal would be characteristic of fluorine atoms attached to an aromatic, electron-deficient ring system. Coupling to the H2 proton would likely be observed as a doublet in the proton-coupled 19F NMR spectrum.

Table 3: Predicted 19F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F4/F6 | -80 to -120 | d | JF-H = 1-5 |

Note: This is a predicted data table based on known chemical shift ranges for similar compounds. Actual experimental data is required for confirmation.

To unambiguously assign the NMR signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. An HMBC experiment, in particular, would be invaluable in establishing the long-range correlations between the H2 proton and the carbon atoms of the pyrimidine ring, as well as between the fluorine atoms and the surrounding carbons, thereby solidifying the proposed structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, further confirming its identity.

High-resolution mass spectrometry would be the definitive technique to confirm the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The expected exact mass for C4HClF2N2 would be a key value to verify. The isotopic pattern of the molecular ion peak, showing the characteristic presence of one chlorine atom (with its 35Cl and 37Cl isotopes in an approximate 3:1 ratio), would provide further irrefutable evidence for the compound's composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (for 35Cl) | Predicted m/z (for 37Cl) |

| [M]+ | 150.98 | 152.98 |

| [M-Cl]+ | 116.00 | - |

| [M-F]+ | 131.99 | 133.99 |

Note: This is a predicted data table. Actual experimental data from ESI-MS or EI-MS would be required to determine the precise fragmentation pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vandanapublications.com The IR spectrum for this compound is expected to show characteristic absorption bands corresponding to its specific bonds. While a definitive spectrum for this exact compound is not widely published, the expected absorption regions can be predicted based on the functional groups present: the pyrimidine ring, the carbon-chlorine bond, and the carbon-fluorine bonds.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Weak to Medium |

| Pyrimidine Ring (C=C, C=N) | Stretching | 1600-1400 | Medium to Strong |

| C-F | Stretching | 1400-1200 | Strong |

| C-Cl | Stretching | 850-750 | Medium to Strong |

These predicted frequencies provide a basis for identifying and confirming the presence of the key functional groups within the this compound structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. numberanalytics.comwikipedia.org By diffracting a beam of X-rays off a single crystal, researchers can generate a unique diffraction pattern. wikipedia.org Analysis of this pattern allows for the calculation of an electron density map, which reveals the exact positions of atoms, as well as bond lengths and angles between them. nih.gov

This method would provide unambiguous proof of the structure of this compound, confirming the substitution pattern on the pyrimidine ring and detailing the planarity of the molecule and the orientation of the halogen substituents. The process involves growing a high-quality single crystal of the compound, which can be a challenging step. wikipedia.orgnih.gov To date, specific crystallographic data, such as unit cell dimensions, space group, and atomic coordinates for this compound, have not been reported in publicly accessible literature.

Chromatographic Purity and Separation Techniques

Chromatographic methods are fundamental for separating components in a mixture, thereby allowing for the assessment of a compound's purity. wikipedia.org For this compound, several techniques are applicable, each relying on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for purity analysis of non-volatile organic compounds. For halogenated aromatic compounds, reversed-phase HPLC is a common and effective approach. nih.govrsc.org In a hypothetical HPLC method for this compound, a nonpolar stationary phase, such as C18-bonded silica (B1680970), would be used with a polar mobile phase.

The separation principle relies on the compound's hydrophobicity; it partitions between the nonpolar stationary phase and the flowing polar mobile phase. A UV detector would be suitable for detection, as the pyrimidine ring is a chromophore that absorbs UV light. The retention time of the compound would be characteristic under specific conditions, and the area of the peak would be proportional to its concentration, allowing for quantitative purity assessment.

Table 2: Hypothetical HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Methanol and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at ~210-270 nm rsc.orgwur.nl |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25-35 °C) wur.nl |

This method would effectively separate this compound from potential impurities arising from its synthesis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress and assessing purity. sigmaaldrich.com It operates on the principle of separating compounds based on polarity. khanacademy.org For a moderately polar compound like this compound, a normal-phase TLC setup is appropriate.

In this setup, the stationary phase is a polar adsorbent, typically silica gel coated on a plate. researchgate.net The mobile phase, or eluent, is a less polar organic solvent or a mixture of solvents. khanacademy.org The compound is spotted on the plate, which is then placed in a chamber containing the mobile phase. As the solvent moves up the plate by capillary action, it carries the compound with it. The distance the compound travels is determined by its affinity for the stationary phase versus its solubility in the mobile phase. Because the compound contains an aromatic ring, the resulting spot can be visualized under UV light. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and TLC system. sigmaaldrich.com

Table 3: Proposed Thin-Layer Chromatography (TLC) System

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ on an aluminum or glass plate researchgate.netceon.rs |

| Mobile Phase | Mixture of Hexanes and Ethyl Acetate (e.g., 4:1 v/v) |

| Application | Spotting of a dilute solution of the compound in a volatile solvent |

| Development | In a closed chamber until the solvent front nears the top of the plate |

| Visualization | UV lamp at 254 nm |

This technique is invaluable for quick checks of sample purity and for optimizing solvent systems for column chromatography purification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In the GC component, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a long capillary column. For halogenated aromatic compounds, a nonpolar or mid-polar column is typically used. nih.gov As the separated components exit the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process breaks the molecules into characteristic charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. whitman.edu

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic feature would be the M+2 peak, with an intensity approximately one-third that of the M⁺ peak, which is indicative of the presence of a single chlorine atom. miamioh.edu Predictable fragmentation patterns would include the loss of a chlorine atom (M-35) or a fluorine atom (M-19). whitman.edulibretexts.org

Table 4: Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

| Parameter | Condition |

| GC Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm) |

| Carrier Gas | Helium at a constant flow rate nih.gov |

| Oven Program | Start at 50°C, ramp to 250°C at 10°C/min |

| Injector | Split/Splitless, 250°C |

| MS Ionization | Electron Impact (EI) at 70 eV researchgate.net |

| Mass Range | 40-300 amu |

GC-MS provides not only a measure of purity but also strong evidence for the compound's identity through its characteristic retention time and fragmentation pattern.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT methods, like the widely used B3LYP functional, combined with appropriate basis sets (e.g., 6-311++G**), are employed to calculate the fundamental properties of 5-chloro-4,6-difluoropyrimidine. nih.gov These calculations are foundational for geometric optimization, electronic analysis, and vibrational frequency predictions.

Geometric optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For pyrimidine (B1678525) derivatives, DFT calculations are used to predict key structural parameters, including bond lengths and bond angles. nih.govkthmcollege.ac.in

For this compound, the optimized geometry reveals a nearly planar pyrimidine ring. The substitution of hydrogen atoms with electronegative fluorine and chlorine atoms significantly influences the ring's geometry. The bond lengths between the carbon and nitrogen atoms within the ring exhibit partial double bond character. nih.gov The specific bond lengths and angles are determined computationally to provide the most stable conformation of the molecule.

Table 1: Predicted Geometric Parameters of this compound (Note: As specific literature data for this compound is not available, this table is a representative example based on DFT calculations for similar halogenated pyrimidines. nih.gov)

| Parameter | Bond | Predicted Value (Å/°) |

|---|---|---|

| Bond Length | C4-C5 | ~1.39 |

| C5-C6 | ~1.39 | |

| C4-N3 | ~1.33 | |

| C6-N1 | ~1.33 | |

| C4-F | ~1.34 | |

| C6-F | ~1.34 | |

| C5-Cl | ~1.72 | |

| Bond Angle | N1-C2-N3 | ~127° |

| C2-N3-C4 | ~115° | |

| N3-C4-C5 | ~123° | |

| C4-C5-C6 | ~118° | |

| C5-C6-N1 | ~123° |

The electronic structure of a molecule is critical to understanding its reactivity and spectroscopic properties. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sigmaaldrich.com For this compound, the electronegative substituents are expected to lower the energy of both the HOMO and LUMO levels. DFT calculations are used to precisely determine these energy values and the resulting energy gap, which helps in understanding the charge transfer interactions that can occur within the molecule. researchgate.net

Table 2: Calculated Electronic Properties of this compound (Note: The values presented are illustrative, based on typical results for similar compounds like 5-chlorouracil. sigmaaldrich.com)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -7.0 |

| LUMO Energy | -1.5 |

Vibrational frequency analysis, performed computationally, predicts the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching or bending of bonds. By calculating these frequencies, it is possible to assign the peaks observed in experimental spectra to their corresponding vibrational modes. nih.gov

For this compound, DFT calculations can predict the frequencies of characteristic vibrations, including the C-F, C-Cl, and C-N stretching and bending modes. Comparing these theoretical frequencies with experimental data provides a powerful method for structural confirmation. researchgate.netnih.gov The calculations also yield the intensities of IR and Raman bands, aiding in the interpretation of the full vibrational spectrum. nih.gov

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the role of the HOMO and LUMO in chemical reactions. The interactions between the FMOs of reacting species are often the most significant in determining the reaction pathway and outcome. The shapes and energies of the HOMO and LUMO, as calculated by DFT, are central to this analysis. researchgate.net

The distribution of the HOMO and LUMO across the this compound molecule allows for the prediction of its reactive sites. The regions of the molecule where the HOMO density is highest are likely to be the sites of electrophilic attack (as the molecule acts as a nucleophile). Conversely, regions with high LUMO density are susceptible to nucleophilic attack (where the molecule acts as an electrophile). irjweb.com

In halogenated pyrimidines, the electron-withdrawing nature of the halogen atoms and the nitrogen atoms in the ring makes the carbon atoms of the pyrimidine ring electrophilic. FMO analysis can pinpoint which of these carbon atoms is the most likely site for a nucleophilic substitution reaction, a common reaction type for this class of compounds. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule. researchgate.netnih.gov

In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are favorable sites for electrophilic attack. These often correspond to lone pairs on electronegative atoms like nitrogen or oxygen. nih.gov Regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs. Positive potential would be expected on the carbon atoms bonded to the electronegative fluorine and chlorine atoms, highlighting them as primary sites for nucleophilic reactions.

Visualization of Charge Distribution and Nucleophilic/Electrophilic Regions

The charge distribution within a molecule is fundamental to understanding its chemical behavior. For this compound, the highly electronegative fluorine and chlorine atoms, along with the nitrogen atoms in the pyrimidine ring, are expected to create a highly polarized structure. This polarization can be visualized using molecular electrostatic potential (MEP) maps.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be anticipated around the nitrogen and fluorine atoms, indicating areas of high electron density. These sites are prone to attack by electrophiles. Conversely, regions of positive electrostatic potential (typically colored blue) would be expected around the carbon atoms of the pyrimidine ring, particularly the carbon atom bonded to the chlorine and fluorine atoms. These electron-deficient areas are susceptible to nucleophilic attack. The chlorine atom, being less electronegative than fluorine, may also contribute to a region of positive potential, making the carbon it is attached to a key electrophilic center.

Reactivity Descriptors (e.g., Fukui Functions, Conceptual DFT)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. These descriptors help in predicting the most reactive sites for nucleophilic, electrophilic, and radical attacks.

Fukui Functions: The Fukui function, ƒ(r), is a key reactivity descriptor that indicates the change in electron density at a particular point in the molecule upon the addition or removal of an electron. For this compound:

ƒ+(r): This function identifies sites for nucleophilic attack. It is expected to have high values on the carbon atoms of the pyrimidine ring, especially C4 and C6, which are bonded to the electronegative fluorine atoms, and C5, bonded to the chlorine atom.

ƒ-(r): This function points to sites for electrophilic attack. High values would be predicted for the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons.

ƒ0(r): This function indicates sites susceptible to radical attack.

Dual Descriptor (Δƒ(r)): The dual descriptor, which is the difference between the Fukui functions for nucleophilic and electrophilic attack (ƒ+(r) - ƒ-(r)), provides a more precise prediction of reactivity. A positive value of Δƒ(r) indicates a site prone to nucleophilic attack, while a negative value suggests a site for electrophilic attack.

The following table illustrates the expected Fukui function values for the atoms in the this compound ring, based on general principles of reactivity for similar molecules.

| Atom | Expected ƒ+(r) (Nucleophilic Attack) | Expected ƒ-(r) (Electrophilic Attack) | Expected Δƒ(r) | Predicted Reactivity |

| N1 | Low | High | Negative | Electrophilic |

| C2 | Moderate | Low | Positive | Nucleophilic |

| N3 | Low | High | Negative | Electrophilic |

| C4 | High | Low | Positive | Nucleophilic |

| C5 | High | Low | Positive | Nucleophilic |

| C6 | High | Low | Positive | Nucleophilic |

This table is illustrative and actual values would require specific DFT calculations.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical studies, primarily using DFT, are instrumental in elucidating the detailed mechanisms of reactions involving halogenated pyrimidines. These studies can map out the entire reaction pathway, including transition states and intermediates, for processes such as nucleophilic aromatic substitution (SNAr).

For this compound, a typical reaction would involve the displacement of one of the halogen atoms by a nucleophile. Quantum chemical calculations would be used to:

Determine the activation energies for the substitution at the C4, C5, and C6 positions.

Analyze the stability of the Meisenheimer complex, which is a key intermediate in SNAr reactions.

Predict the regioselectivity of the reaction, i.e., which halogen is most likely to be substituted. Due to the high electronegativity of fluorine, it is often a better leaving group in SNAr reactions on electron-deficient aromatic rings. However, the specific reaction conditions and the nature of the nucleophile can influence the outcome.

Studies on similar halogenated pyrimidines have shown that the positions of the halogen atoms and their relative electronegativities significantly influence the reaction pathways and rates. aip.orgnih.gov

Molecular Dynamics Simulations (if relevant to specific interactions)

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules. While specific MD studies on this compound are not prominent in the literature, this technique would be relevant for:

Solvation Studies: Understanding how solvent molecules arrange around this compound and how this affects its reactivity.

Binding to Biological Targets: If this compound were being investigated as a potential drug candidate, MD simulations could be used to model its binding to a target protein, providing information on the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, halogen bonds).

For instance, MD simulations could explore the conformational flexibility of the molecule and the dynamics of its interaction with the active site of an enzyme, complementing the static picture provided by quantum chemical calculations.

5 Chloro 4,6 Difluoropyrimidine As a Synthetic Intermediate and Building Block

Scaffold for the Synthesis of Complex Heterocyclic Systems

The pyrimidine (B1678525) core is a fundamental scaffold in numerous biologically active compounds. 5-Chloro-4,6-difluoropyrimidine serves as an excellent starting material for accessing a wide range of more complex heterocyclic structures due to the reactivity of its halogen substituents towards nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Derivatization to Mono- and Disubstituted Pyrimidines

The fluorine atoms at the C4 and C6 positions of the pyrimidine ring are highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the controlled, stepwise introduction of various functional groups. The chlorine atom at the C5 position is generally less reactive towards nucleophilic attack but can be functionalized using cross-coupling methodologies.

Studies on related polyhalogenated pyrimidines, such as 4,6-dichloropyrimidine (B16783), demonstrate the feasibility of sequential amination reactions. The substitution of the first chlorine atom can be achieved through nucleophilic substitution with various amines, including those containing bulky adamantane groups. The introduction of a second, different amino group can then be accomplished using palladium-catalyzed methods, leading to unsymmetrical 4,6-diaminopyrimidines nih.gov. This stepwise functionalization is a key strategy for building molecular diversity.

Similarly, research on 5-chlorotrifluoropyrimidine has shown that while the fluorine atoms are readily displaced by nucleophiles, the chlorine at the 5-position is inert to standard nucleophilic aromatic substitution dur.ac.uk. This differential reactivity is crucial, as it allows for selective modification at the 4 and 6 positions while leaving the 5-position available for subsequent, different chemical transformations. This principle is directly applicable to this compound, enabling the synthesis of a wide array of mono- and di-substituted derivatives. For example, reactions with various anilines and amines can be used to displace the fluorine atoms, leading to 2,4-disubstituted pyrimidine cores that are precursors to potent kinase inhibitors nih.gov.

Table 1: Reactivity of Halogenated Pyrimidines in Derivatization

| Pyrimidine Precursor | Position of Halogens | Reactivity Profile | Products |

|---|---|---|---|

| 4,6-Dichloropyrimidine | C4, C6 (Cl) | Amenable to sequential SNAr and Pd-catalyzed amination nih.gov. | Mono- and di-aminated pyrimidines nih.gov. |

| 5-Chlorotrifluoropyrimidine | C2, C4, C6 (F); C5 (Cl) | Fluorine atoms at C2, C4, C6 are reactive to SNAr; Chlorine at C5 is inert dur.ac.uk. | 2,4,6-trisubstituted pyrimidines with a C5-chloro substituent dur.ac.uk. |

Precursor for Fused Pyrimidine Rings (e.g., pyrazolo[3,4-d]pyrimidines)

Fused pyrimidine systems, particularly pyrazolo[3,4-d]pyrimidines, are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and kinase inhibitory effects nih.govrsc.orgrsc.org. Halogenated pyrimidines are key precursors for constructing this bicyclic scaffold. The synthesis often involves the reaction of a suitably substituted pyrimidine with a hydrazine derivative.

For instance, a common synthetic route involves starting with a 4,6-dichloropyrimidine derivative that also contains a reactive group at the 5-position, such as a carbaldehyde. Mono-amination at one of the chloro positions, followed by reaction with hydrazine, leads to the cyclization and formation of the pyrazole ring fused to the pyrimidine core researchgate.net. The remaining chlorine atom on the pyrimidine ring can then be used for further functionalization. The pyrazolo[3,4-d]pyrimidine nucleus is considered a bioisostere of the purine ring and is a privileged scaffold in drug discovery for targeting enzymes like cyclin-dependent kinases (CDKs) rsc.orgrsc.org. The versatility of this synthetic approach allows for the creation of diverse derivatives by varying the substituents on both the pyrimidine and the hydrazine starting materials nih.govnih.govnih.gov.

Role in the Construction of Analogue Libraries

The ability to perform selective and sequential reactions on the this compound core makes it an ideal scaffold for the construction of analogue libraries for drug discovery and chemical biology. By systematically varying the nucleophiles or coupling partners used to displace the halogen atoms, large collections of related compounds can be synthesized efficiently.

A representative example is the synthesis of libraries of 2,4-bisanilinopyrimidines, which are known to be potent kinase inhibitors. Starting from 2,4-dichloropyrimidine, the more reactive 4-chloro group is first displaced by a variety of anilines. The resulting 2-chloro-4-anilinopyrimidine intermediates can then be reacted with a second set of anilines to generate a diverse library of final compounds nih.gov. This strategy allows for the exploration of the structure-activity relationship (SAR) by modifying different parts of the molecule. The same principle applies to this compound, where the two fluorine atoms can be sequentially displaced by different nucleophiles, and the chlorine atom at the 5-position can be used for a third point of diversification, for example, through Suzuki or Sonogashira coupling reactions.

Development of Novel Pyrimidine-Based Molecular Architectures

Beyond simple derivatization, this compound and its close relatives are instrumental in the synthesis of entirely new and complex molecular architectures. These include novel fused ring systems and analogues of fundamental biological molecules like nucleosides and purines.

Synthesis of Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral and anticancer therapy. The synthesis of these compounds often involves the coupling of a modified sugar or carbocyclic ring with a heterocyclic base. Dichloropyrimidines are frequently used as the starting point for constructing the purine or pyrimidine base component.

A common strategy involves the condensation of an amino-substituted sugar or carbocycle mimic with a dihalogenated pyrimidine, such as 5-amino-4,6-dichloropyrimidine mdpi.comacs.org. Following the coupling reaction, the pyrimidine ring is further elaborated to create the final nucleobase structure. For example, treatment with triethyl orthoformate can be used to form the imidazole portion of a purine ring system mdpi.com. This approach has been successfully employed to create novel indanyl nucleoside analogues and 6'-fluorinated aristeromycin analogues, which have been evaluated for their antiviral activities mdpi.comacs.org. The use of halogenated pyrimidines provides a robust and flexible method for accessing a wide variety of unconventional nucleoside structures csic.es.

Table 2: Synthesis of Nucleoside Analogues from Halogenated Pyrimidines

| Pyrimidine Precursor | Coupling Partner | Key Transformation | Final Product Class |

|---|---|---|---|

| 5-Amino-4,6-dichloropyrimidine | (+/−)-cis-2-amino-1-indanol | Condensation followed by cyclization with triethyl orthoformate mdpi.com. | Indanyl carbocyclic nucleoside analogues mdpi.com. |

| 5-Amino-4,6-dichloropyrimidine | 6'-Fluoro-carbocyclic amine | Condensation followed by cyclization and further modifications acs.org. | 6'-Fluorinated-aristeromycin analogues acs.org. |

Preparation of Substituted Purine Derivatives

As a bioisostere of purine, the pyrimidine ring serves as a direct precursor for its synthesis. The construction of the purine's fused imidazole ring onto a pre-existing pyrimidine is a classical and powerful strategy. Starting with a 4,5-diaminopyrimidine, which can be readily prepared from this compound by sequential nucleophilic substitution with amines, cyclization can be achieved using various one-carbon sources.

For example, the reaction of a substituted 4,5-diaminopyrimidine with triethyl orthoformate in the presence of an acid catalyst closes the imidazole ring to yield the corresponding purine derivative mdpi.comjchps.com. The substituents originally present on the pyrimidine ring, derived from the initial halogenated precursor, are carried through to the final purine product. This allows for the synthesis of 6-substituted purines, where the substituent at the 6-position is introduced via nucleophilic displacement of a halogen on the pyrimidine starting material jchps.com. This method provides a versatile entry into diverse classes of substituted purines, which are themselves important scaffolds in medicinal chemistry.

Formation of Pyrimido-oxazepines

The synthesis of pyrimido-oxazepines, a class of fused heterocyclic compounds, often involves the use of functionalized pyrimidine precursors. However, specific methods detailing the direct use of this compound for the formation of pyrimido-oxazepine ring systems were not available in the reviewed literature. Research into the synthesis of related structures, such as pyrimido[4,5-c]oxepines, has been described using other pyrimidine derivatives through methods like ring-closing metathesis nih.gov.

Applications in Agrochemical Research (as a chemical intermediate)

Halogenated pyrimidines are a cornerstone in the synthesis of active ingredients for the agrochemical industry. While direct examples of the application of this compound were not prominent in the search results, the utility of closely related analogs is well-documented, highlighting the importance of this class of compounds as intermediates.

For instance, the structurally similar compound 4,6-dichloro-5-fluoropyrimidine (B1312760) is described in patents as a crucial intermediate for the preparation of pesticides google.comgoogle.com. The processes outlined in these patents facilitate the synthesis of known crop protection agents google.comgoogle.com. The broader family of 5-fluoropyrimidine derivatives has also been patented for use in creating fungicidal compounds google.com.

Furthermore, other dichloropyrimidine analogs serve as key precursors for major commercial agrochemicals. 4,6-dichloropyrimidine is a known synthesis material for the widely used fungicide Azoxystrobin google.com. Additionally, N-(4,6-dichloropyrimidine-2-yl)benzamide has been synthesized and investigated as a herbicide safener, which protects crops from herbicide injury, and has also shown notable antifungal activity researchgate.net. The established role of these related compounds underscores the potential of this compound as a valuable building block for developing new agrochemicals.

Table 1: Applications of Related Pyrimidine Intermediates in Agrochemicals This table is interactive and can be sorted by clicking on the headers.

| Pyrimidine Intermediate | Application Area | Target Product Class | Reference |

|---|---|---|---|

| 4,6-dichloro-5-fluoropyrimidine | Crop Protection | Pesticides | google.comgoogle.com |

| 4,6-dichloropyrimidine | Crop Protection | Fungicides (e.g., Azoxystrobin) | google.com |

| N-(4,6-dichloropyrimidine-2-yl)benzamide | Crop Protection | Herbicide Safeners, Fungicides | researchgate.net |

Applications in Materials Science (as a chemical intermediate)

In materials science, this compound is a key component in the synthesis of high-performance reactive dyes. Its chemical structure serves as the reactive core that enables the dye molecule to form a covalent bond with fibers like wool and cotton, leading to excellent color fastness.

The compound forms the basis for a class of commercial reactive dyes, including Drimarene dyes (e.g., Drimarene Brilliant Red K-4BL, Drimarene Brilliant Blue K-BL, and Drimarene Golden Yellow K-2R) researchgate.net. Research has focused on modifying these 2,4-difluoro-5-chloropyrimidine-based dyes to improve their properties for specific applications, such as ink-jet printing researchgate.net. One study describes the modification of these dyes by reacting them with 4-hydroxybenzenesulfonic acid sodium salt. This modification resulted in inks with significantly higher storage stability compared to those made from the parent dyes researchgate.net.

When applied to wool fabrics via ink-jet printing, these modified dyes exhibited high fixation values and excellent color fastness to washing, rubbing, and light, confirming a high degree of covalent bonding between the dye and the fiber researchgate.net. The use of microwave irradiation has also been explored as an effective and rapid technique for synthesizing chloropyrimidine-based reactive dyes, offering improvements in reaction time and yield over conventional heating methods researchgate.net. The introduction of reactive dyes containing the 2,4-difluoro-5-chloro-pyrimidine group was a significant development in dye chemistry mjbas.com.

Table 2: Research Findings on Modified 2,4-difluoro-5-chloro-pyrimidine Dyes for Ink-Jet Printing This table is interactive and can be sorted by clicking on the headers.

| Parent Dye Name | Modification Reagent | Key Improvement | Application | Fastness Properties | Reference |

|---|---|---|---|---|---|

| Drimarene Brilliant Red K-4BL | 4-hydroxybenzenesulfonic acid sodium salt | Higher ink storage stability | Ink-jet printing on wool | Excellent (wash, rub, light) | researchgate.net |

| Drimarene Brilliant Blue K-BL | 4-hydroxybenzenesulfonic acid sodium salt | Higher ink storage stability | Ink-jet printing on wool | Excellent (wash, rub, light) | researchgate.net |

Advanced Synthetic Transformations and Regioselectivity Studies

Chemo- and Regioselective Functionalization of Polyhalogenated Pyrimidines

The functionalization of polyhalogenated pyrimidines is governed by the position and nature of the halogen atoms. The pyrimidine (B1678525) ring's two nitrogen atoms render the carbon atoms electron-deficient, facilitating nucleophilic aromatic substitution (SNAr). The reactivity of the C-X bonds towards nucleophilic attack generally follows the order C4 > C2 > C5. nih.gov This hierarchy is attributed to the superior ability of the nitrogen atoms to stabilize the negative charge of the Meisenheimer complex intermediate when the attack occurs at the C2, C4, or C6 positions. The C5 position is less activated.

In the case of 5-chloro-4,6-difluoropyrimidine, the fluorine atoms at the C4 and C6 positions are significantly more labile than the chlorine atom at the C5 position. This differential reactivity allows for highly regioselective sequential substitutions. A nucleophile will preferentially displace one of the fluorine atoms, followed by the second fluorine, with the C5-chloro group remaining intact under typical SNAr conditions.

This principle is demonstrated in the reactions of the structurally similar compound, 5-chloro-2,4,6-trifluoropyrimidine (B1583448). When treated with ammonia (B1221849), a mixture of 5-chloro-2,6-difluoropyrimidin-4-amine (B1291646) and 5-chloro-4,6-difluoropyrimidin-2-amine is formed, with the C4-substituted product being the major component, highlighting the enhanced reactivity of the C4/C6 positions. sigmaaldrich.com Similarly, mono- and di-amination reactions on 4,6-dichloropyrimidine (B16783) show that the chlorine atoms at these positions are readily substituted by various amines. nih.gov

Table 1: Regioselectivity in Nucleophilic Substitution of Halogenated Pyrimidines

| Starting Material | Reagent | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| 5-Chloro-2,4,6-trifluoropyrimidine | Ammonia | C4 (major), C2 (minor) | 5-chloro-2,6-difluoropyrimidin-4-amine | sigmaaldrich.com |

| 5-Chloro-2,4,6-trifluoropyrimidine | Diethylamine | C4 | 5-Chloro-N,N-diethyl-2,6-difluoropyrimidin-4-amine | sigmaaldrich.com |

This predictable regioselectivity is crucial for the strategic synthesis of polysubstituted pyrimidines, where this compound can serve as a foundational building block, allowing for the stepwise introduction of different functional groups at the C4, C6, and eventually C5 positions.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, are a cornerstone of modern organic synthesis and green chemistry. rasayanjournal.co.innih.gov They offer significant advantages, including higher efficiency, atom economy, reduced reaction times, and the ability to generate complex molecules and diverse compound libraries in a single step. nih.govacs.org

While specific MCRs detailing the incorporation of this compound are not extensively documented, the principles of pyrimidine synthesis via MCRs suggest its potential as a valuable component. A prominent example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) to form dihydropyrimidinones. More advanced, sustainable MCRs have been developed for pyrimidine synthesis, for instance, using an iridium catalyst to assemble pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.orgbohrium.com This method is noted for its regioselectivity and tolerance of a wide range of functional groups. organic-chemistry.org

Given the high reactivity of its C4 and C6 positions, this compound could be envisioned as a substrate in a pseudo-MCR. For example, a one-pot reaction could involve the sequential and regioselective addition of two different nucleophiles to displace the fluorine atoms, followed by a cross-coupling reaction at the C5-chloro position. This would allow for the rapid construction of highly decorated pyrimidine scaffolds from simple precursors.

Table 2: General Scheme for a Three-Component Pyrimidine Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl Aldehyde | Malononitrile | (Thio)barbituric Acid | Base catalyst, various solvents or solvent-free | Pyrano[2,3-d]pyrimidine derivatives | nih.gov |

The application of MCR strategies to derivatives of this compound holds promise for the efficient discovery of novel chemical entities for various applications.

Asymmetric Synthesis Approaches (if applicable to derivatives)

Asymmetric synthesis is critical for producing chiral molecules, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity. While this compound itself is achiral, it serves as a key precursor for the synthesis of chiral pyrimidine derivatives, such as nucleoside analogues.

Several strategies have been developed for the asymmetric synthesis of chiral pyrimidines: